molecular formula C6H3BrF3N3O3 B11780062 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine

6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B11780062
M. Wt: 302.01 g/mol
InChI Key: CPBHLTRSXBADLF-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that contains bromine, nitro, and trifluoromethoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethoxy)pyridine, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-3-(trifluoromethoxy)pyridin-2-amine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the nitro and bromine groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.

    6-Bromo-3-(trifluoromethoxy)pyridin-2-amine: Lacks the nitro group, which can affect its reactivity and applications.

    6-Bromo-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde: Contains an aldehyde group, which can introduce different chemical properties and reactivity.

Uniqueness

6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitro and bromine groups provide sites for further functionalization.

Properties

Molecular Formula

C6H3BrF3N3O3

Molecular Weight

302.01 g/mol

IUPAC Name

6-bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H3BrF3N3O3/c7-3-1-2(13(14)15)4(5(11)12-3)16-6(8,9)10/h1H,(H2,11,12)

InChI Key

CPBHLTRSXBADLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)N)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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